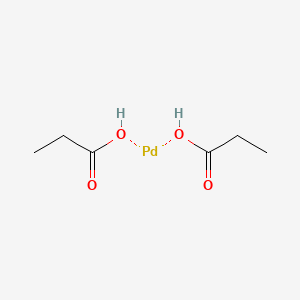
Bis(propionyloxy)palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium(II) propionate, also known as palladium dipropionate, is a chemical compound with the formula (C2H5CO2)2Pd. It is a coordination complex where palladium is in the +2 oxidation state, coordinated by two propionate ligands. This compound is typically used in various catalytic processes and has significant applications in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions
Palladium(II) propionate can be synthesized through the reaction of palladium(II) acetate with propionic acid. The reaction typically involves dissolving palladium(II) acetate in propionic acid and heating the mixture to facilitate the exchange of acetate ligands with propionate ligands .
Industrial Production Methods
On an industrial scale, the production of palladium(II) propionate follows similar principles but may involve more controlled conditions to ensure high purity and yield. The process often includes steps such as purification through recrystallization and the use of inert atmospheres to prevent contamination .
化学反応の分析
Types of Reactions
Palladium(II) propionate undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) under specific conditions.
Reduction: Palladium(II) can be reduced to palladium(0), which is often used in catalytic cycles.
Substitution: The propionate ligands can be substituted with other ligands, such as chloride or acetate.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions typically involve the use of other carboxylic acids or halides.
Major Products Formed
Oxidation: Palladium(IV) compounds.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Palladium complexes with different ligands, such as palladium(II) chloride or palladium(II) acetate.
科学的研究の応用
Palladium(II) propionate has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological systems, such as enzyme mimetics and bio-catalysis.
Medicine: Explored for its potential in drug development and as a component in anticancer therapies.
Industry: Utilized in the production of fine chemicals and pharmaceuticals due to its catalytic properties.
作用機序
The mechanism by which palladium(II) propionate exerts its effects is primarily through its role as a catalyst. Palladium(II) can undergo oxidative addition, reductive elimination, and ligand exchange, which are key steps in many catalytic cycles. These processes involve the formation and breaking of bonds between palladium and other atoms or molecules, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Palladium(II) acetate: (C2H3O2)2Pd
Palladium(II) chloride: PdCl2
Palladium(II) nitrate: Pd(NO3)2
Uniqueness
Palladium(II) propionate is unique due to its specific ligand environment, which can influence its reactivity and selectivity in catalytic processes. Compared to palladium(II) acetate, it may offer different solubility and stability properties, making it suitable for specific applications where other palladium compounds may not be as effective .
特性
分子式 |
C6H12O4Pd |
|---|---|
分子量 |
254.58 g/mol |
IUPAC名 |
palladium;propanoic acid |
InChI |
InChI=1S/2C3H6O2.Pd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5); |
InChIキー |
WRBZGFGKHPSJPX-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)O.CCC(=O)O.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





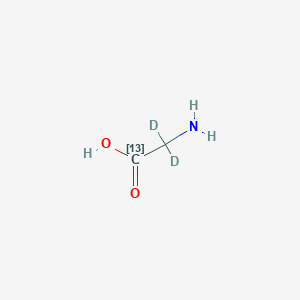
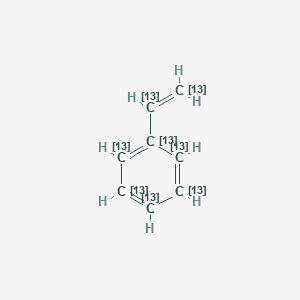

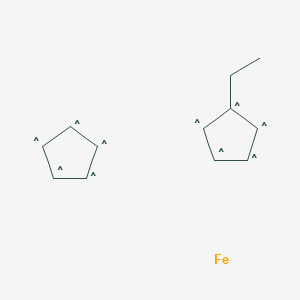
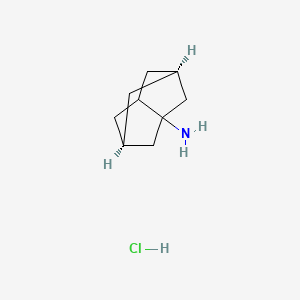
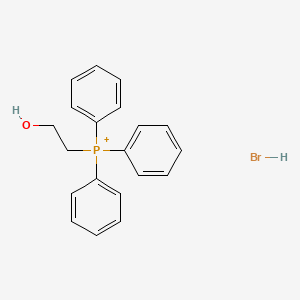


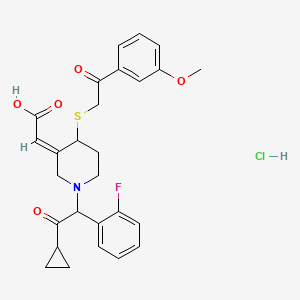
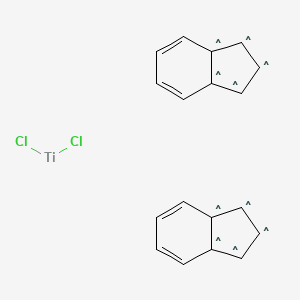
![1-(5-bromo-1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B12060958.png)
